Ethyl 3-amino-1h-thieno[3,2-c]pyrazole-5-carboxylate
Description
Properties
IUPAC Name |
ethyl 3-amino-1H-thieno[3,2-c]pyrazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2S/c1-2-13-8(12)5-3-4-6(14-5)7(9)11-10-4/h3H,2H2,1H3,(H3,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZYZOJUONCUTLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(S1)C(=NN2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00739121 | |
| Record name | Ethyl 3-amino-1H-thieno[3,2-c]pyrazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00739121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
648411-36-3 | |
| Record name | 1H-Thieno[3,2-c]pyrazole-5-carboxylic acid, 3-amino-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=648411-36-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3-amino-1H-thieno[3,2-c]pyrazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00739121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Core Synthetic Strategies
The synthesis of thieno[3,2-c]pyrazole derivatives, including the target compound, typically involves:
- Formation of the pyrazole ring with suitable substituents.
- Introduction of the thiophene ring fused to the pyrazole nucleus.
- Functionalization at key positions to install amino and carboxylate groups.
Several synthetic routes have been reported in the literature, with variations depending on the starting materials and reagents used.
Synthesis via 3-Amino-1H-pyrazole-4-carboxylic Acid Ethyl Ester
A practical and well-documented approach begins with 3-amino-1H-pyrazole-4-carboxylic acid ethyl ester as a key intermediate. This compound serves as a precursor for constructing the thieno[3,2-c]pyrazole scaffold through sulfur incorporation and ring closure reactions.
Stepwise synthesis : Patrick Toto et al. reported a six-step synthesis starting from 3-amino-1H-pyrazole-4-carboxylic acid ethyl ester, leading to 1-methyl-1H-thieno[2,3-c]pyrazoles, which can be adapted for the [3,2-c] isomer and amino substitution at position 3.
Sulfur incorporation : The Gewald reaction is frequently employed, involving the reaction of pyrazolone derivatives with elemental sulfur and malononitrile under reflux with triethylamine in ethanol. This method yields aminocyano derivatives of thienopyrazoles, which can be further functionalized to the target compound.
Alternative Synthetic Routes
Reaction of chloropyrazole derivatives with thioglycolic acid/esters : Chloropyrazole aldehydes or carbaldehydes can be reacted with thioglycolic acid or ethyl thioglycolate in the presence of sodium ethoxide or sodium methoxide to form thienopyrazole carboxylates via nucleophilic substitution and intramolecular cyclization.
Hydrazone intermediates and cyclization : Aldehyde intermediates derived from pyrazole precursors can be converted to hydrazone derivatives by reaction with hydrazine or protected hydrazines. Subsequent acid treatment leads to cyclization forming the thienopyrazole core with amino functionality at position 3.
Jacobson reaction : Airey et al. described a practical multi-gram synthesis of 1H-thieno[3,2-c]pyrazole involving aromatic nucleophilic substitution of 3-bromothiophene-2-carbaldehyde with sodium azide, followed by reduction with hydrazine hydrate to yield the thienopyrazole nucleus. This method can be adapted for amino and ester functionalization.
Representative Synthetic Scheme Summary
Mechanistic Insights and Research Findings
The Gewald reaction mechanism involves the formation of a thiolate intermediate from elemental sulfur and the nucleophilic attack on the pyrazole precursor, facilitating ring closure to the thieno ring fused to pyrazole.
Nucleophilic substitution of halogenated pyrazole derivatives by thioglycolate esters enables the introduction of sulfur and subsequent intramolecular cyclization to form the thienopyrazole core.
Hydrazone intermediates serve as versatile precursors for cyclization, allowing for regioselective formation of the fused heterocyclic system with amino substitution at position 3.
Esterification steps are typically performed post-cyclization to install the ethyl carboxylate group at position 5, often via refluxing with methanol and sulfuric acid.
Summary Table of Key Preparation Methods
| Method | Starting Materials | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Gewald Reaction | Pyrazolone derivatives, elemental sulfur | Malononitrile, triethylamine, ethanol reflux | Straightforward, good yields | Requires careful control of conditions |
| Thioglycolate substitution | Chloropyrazole aldehydes, ethyl thioglycolate | Sodium ethoxide/methoxide, reflux | Direct sulfur incorporation | Limited to suitable halogenated precursors |
| Hydrazone intermediate cyclization | Pyrazole aldehydes, hydrazine derivatives | Acid treatment (e.g., H2SO4), THF solvent | Versatile, regioselective | Multi-step, requires purification |
| Jacobson reaction | 3-Bromothiophene-2-carbaldehyde | Sodium azide, hydrazine hydrate, ethanol reflux | Scalable, practical for gram-scale | Multi-step, moderate overall yield |
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-amino-1H-thieno[3,2-c]pyrazole-5-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using appropriate nucleophiles and leaving groups.
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can produce amines or alcohols.
Substitution: Substitution reactions can result in the formation of various derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-amino-1H-thieno[3,2-c]pyrazole-5-carboxylate has shown potential in several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its biological activity, including potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.
Industry: Its derivatives can be used in the production of materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which Ethyl 3-amino-1H-thieno[3,2-c]pyrazole-5-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
The following analysis compares ethyl 3-amino-1H-thieno[3,2-c]pyrazole-5-carboxylate with structurally related compounds, focusing on molecular features, synthesis, and applications.
Structural Analogues
Key Observations :
- Thieno[3,2-c]quinolines (e.g., ) extend conjugation further, favoring applications in oncology .
- Substituent Effects: The amino group at position 3 in the target compound may enhance nucleophilic reactivity or hydrogen-bonding capacity, differentiating it from methylthio- or chloro-substituted analogues .
- Ester Position: Ethyl esters at position 5 (thienopyrazole) versus position 4 (pyrazole) influence solubility and steric interactions during molecular recognition .
Biological Activity
Ethyl 3-amino-1H-thieno[3,2-c]pyrazole-5-carboxylate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from various studies and research findings.
Chemical Structure and Properties
This compound features a thieno-pyrazole structure that contributes to its diverse biological properties. The molecular formula is with a molecular weight of approximately 155.15 g/mol. The compound's structure allows for various functionalizations that can enhance its biological activity.
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions that include the formation of the thieno and pyrazole rings. Various synthetic routes have been explored, including:
- Condensation Reactions : Utilizing hydrazines and carbonyl compounds to form the pyrazole framework.
- Cyclization Techniques : Employing cyclization methods to construct the thieno ring attached to the pyrazole scaffold.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The compound exhibited an IC50 value in the low micromolar range, indicating potent activity.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.2 | Induction of apoptosis via caspase activation |
| A549 (Lung Cancer) | 4.8 | Inhibition of cell proliferation |
Antimicrobial Activity
This compound has also shown promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were assessed using standard broth dilution methods.
| Microorganism | MIC (µg/mL) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 32 | Bacteriostatic |
| Escherichia coli | 16 | Bactericidal |
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound triggers apoptosis in cancer cells through the activation of intrinsic pathways involving caspases.
- Antimicrobial Action : It disrupts bacterial cell wall synthesis and interferes with protein synthesis pathways.
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in tumor growth and bacterial metabolism.
Case Studies
Several case studies have documented the effectiveness of this compound in preclinical models:
- Study on Breast Cancer : A study conducted on MCF-7 cells demonstrated that treatment with this compound led to a significant reduction in cell viability and increased apoptosis markers.
- Antimicrobial Efficacy Study : Research evaluating its antimicrobial properties revealed that the compound effectively reduced bacterial load in infected murine models.
Q & A
Q. What are the common synthetic routes for Ethyl 3-amino-1H-thieno[3,2-c]pyrazole-5-carboxylate, and how do reaction conditions influence yield and purity?
The synthesis typically involves cyclocondensation of hydrazine derivatives with thiophene-containing 1,3-dicarbonyl precursors. For example, reacting ethyl thieno[3,2-c]pyrazole-5-carboxylate intermediates with ammonia or urea under reflux conditions in ethanol can introduce the amino group . Key factors include:
- Temperature control : Higher temperatures (80–100°C) accelerate cyclization but may increase side reactions.
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility, while ethanol minimizes byproducts .
- Catalysts : Acidic or basic catalysts (e.g., HCl, K₂CO₃) optimize ring closure efficiency .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structure of this compound?
- X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for determining crystal structures, resolving hydrogen bonding, and validating thieno-pyrazole fusion .
- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., amino group at C3, ester at C5) and detects tautomeric forms .
- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound to improve scalability and reproducibility?
- Continuous flow reactors : Enhance scalability by maintaining consistent temperature and mixing, reducing batch-to-batch variability .
- In situ monitoring : Use techniques like thin-layer chromatography (TLC) or inline NMR to track intermediate formation and adjust conditions dynamically .
- Purification protocols : Column chromatography with silica gel or recrystallization from ethanol/water mixtures improves purity (>95%) .
Q. What strategies are recommended for resolving contradictions in reported biological activity data for this compound derivatives?
- Assay standardization : Control variables such as cell line selection (e.g., HeLa vs. MCF-7), incubation time, and solvent (DMSO concentration) to ensure reproducibility .
- Dose-response studies : Establish EC₅₀/IC₅₀ values across multiple concentrations to differentiate true activity from assay noise .
- Metabolic stability testing : Evaluate compound stability in liver microsomes to rule out false negatives due to rapid degradation .
Q. How does the introduction of electron-withdrawing or electron-donating substituents affect the electronic properties and reactivity of this compound?
- Electron-withdrawing groups (e.g., Cl, CF₃) : Increase electrophilicity at the pyrazole ring, enhancing reactivity in nucleophilic substitution or cross-coupling reactions .
- Electron-donating groups (e.g., NH₂, OCH₃) : Stabilize intermediates in cyclization reactions, improving yields of fused heterocycles .
- Computational modeling : Density functional theory (DFT) calculations predict frontier molecular orbitals (HOMO/LUMO) to guide functionalization strategies .
Methodological Considerations
Q. What experimental approaches are suitable for studying the hydrogen-bonding network in this compound crystals?
- Single-crystal X-ray diffraction : Resolve intermolecular interactions (e.g., N–H···O bonds between amino and ester groups) .
- Hirshfeld surface analysis : Quantify contact contributions (e.g., O···H, N···H) to understand packing efficiency .
Q. How can researchers validate the tautomeric equilibrium of this compound in solution?
- Variable-temperature NMR : Monitor chemical shift changes to identify tautomers (e.g., 1H vs. 2H-thieno-pyrazole forms) .
- Deuterium exchange experiments : Track NH proton exchange rates to assess tautomer stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
